molecular formula C22H26Cl2N2O2S B11508426 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine

1-[(4-Cyclohexylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine

Cat. No.: B11508426
M. Wt: 453.4 g/mol
InChI Key: YUBVSSRBGJLWBW-UHFFFAOYSA-N
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Description

1-[(4-Cyclohexylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a cyclohexylphenylsulfonyl group and a dichlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-cyclohexylphenylamine with a suitable sulfonyl chloride, followed by the nucleophilic substitution of the resulting sulfonamide with 3,4-dichlorophenylpiperazine. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Cyclohexylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(4-Cyclohexylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares a similar piperazine core but with different substituents, leading to distinct chemical and biological properties.

    Ethyl acetoacetate: Although structurally different, it is another versatile compound used in various chemical syntheses.

    Disilane-bridged architectures: These compounds feature unique electronic properties due to their silicon-silicon bonds, offering different applications compared to the sulfonyl-piperazine structure.

Uniqueness

1-[(4-Cyclohexylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its relevance in various scientific fields highlight its versatility and importance.

Properties

Molecular Formula

C22H26Cl2N2O2S

Molecular Weight

453.4 g/mol

IUPAC Name

1-(4-cyclohexylphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine

InChI

InChI=1S/C22H26Cl2N2O2S/c23-21-11-8-19(16-22(21)24)25-12-14-26(15-13-25)29(27,28)20-9-6-18(7-10-20)17-4-2-1-3-5-17/h6-11,16-17H,1-5,12-15H2

InChI Key

YUBVSSRBGJLWBW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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